molecular formula C16H17ClFNO B3011911 2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone CAS No. 556006-92-9

2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone

Cat. No. B3011911
CAS RN: 556006-92-9
M. Wt: 293.77
InChI Key: HNAVZTPPCSBHJP-UHFFFAOYSA-N
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Description

The compound "2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-step reactions. For instance, a related compound was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as described in the synthesis of a new penta-substituted pyrrole derivative . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often studied using spectroscopic techniques and confirmed by single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to determine the geometry and confirm the identity of the synthesized compound. The molecular structure is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including heterocyclization and condensation reactions . The reactivity of the functional groups present in the compound, such as the carbonyl group and the substituted phenyl rings, plays a significant role in these reactions. The compound's reactivity can be exploited to synthesize novel heterocycles with potential applications in drug development and other areas.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, including their vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties, can be investigated using computational studies such as density functional theory (DFT) . These studies can predict the compound's behavior in different environments and its potential as a corrosion inhibitor or in other applications. The electrostatic potential surfaces can indicate possible sites for electrophilic and nucleophilic attacks, which is valuable information for designing chemical reactions involving the compound .

Scientific Research Applications

Photoinduced Oxidative Annulation

A study by Zhang et al. (2017) explored a photoinduced direct oxidative annulation process to access polyheterocyclic ethanones, including analogues of the specified compound. This process eliminates the need for transition metals and oxidants, demonstrating a green chemistry approach in synthesizing complex organic structures (Zhang et al., 2017).

Optical and Photophysical Investigation

Research by Asiri et al. (2017) investigated the optical and emission spectra of related ethanone compounds in various solvents, highlighting their potential in photophysical applications. The study provides insights into the solvatochromic properties of these compounds, which could be relevant to the specified compound (Asiri et al., 2017).

Electrophilic Bromination

W. Ying's study (2011) examined the selective α-monobromination of various alkylaryl ketones, including compounds structurally related to the specified compound. This research contributes to the understanding of electrophilic bromination in organic synthesis (Ying, 2011).

Molecular Structure Analysis

Bustos et al. (2015) conducted a detailed analysis of the molecular structures of substituted ethanones, providing valuable information on intermolecular interactions and structural properties, which are relevant to the compound (Bustos et al., 2015).

Enzymatic Process for Chiral Synthesis

Research by Guo et al. (2017) describes the enzymatic transformation of a related ethanone into a chiral alcohol, which is critical for the synthesis of certain pharmaceuticals. This study highlights the role of biocatalysis in producing high-value chiral intermediates (Guo et al., 2017).

Antimicrobial Activities

Sherekar et al. (2022) synthesized and evaluated the antimicrobial activities of compounds derived from chloro-naphthalen-yl ethanone, a structural analogue. This study contributes to the understanding of antimicrobial properties in similar ethanone compounds (Sherekar et al., 2022).

properties

IUPAC Name

2-chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO/c1-11-9-15(16(20)10-17)12(2)19(11)8-7-13-3-5-14(18)6-4-13/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAVZTPPCSBHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=C(C=C2)F)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone

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